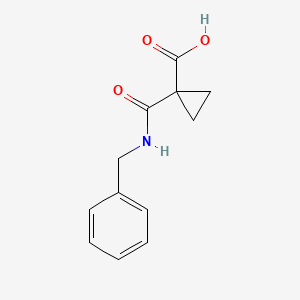

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

Description

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a benzylcarbamoyl substituent (N-benzyl carbamate) on the cyclopropane ring. The cyclopropane core imparts significant ring strain, influencing reactivity and conformational stability. The benzylcarbamoyl group introduces both steric bulk and hydrogen-bonding capabilities, making this compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPURTBBOFIUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid can be achieved through several routes:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.

Cyclopropanation of Alkenes: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production: Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzylcarbamoyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions, including:

- Oxidation : Transformation into oxidized derivatives.

- Reduction : Conversion of the carboxylic acid group into alcohols or other functional groups.

- Substitution Reactions : The benzylcarbamoyl group can participate in nucleophilic substitutions, allowing for the formation of diverse derivatives.

Research has indicated that derivatives of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid exhibit potential biological activities. Some notable findings include:

- Enzyme Inhibition : Studies suggest that certain derivatives may inhibit specific enzymes, making them candidates for therapeutic applications.

- Receptor Modulation : Investigations into receptor interactions reveal potential roles in modulating biological pathways relevant to disease treatment.

Medicinal Chemistry

Ongoing research focuses on the therapeutic potential of this compound in drug development. Preliminary studies indicate:

- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell growth, particularly through mechanisms involving apoptosis induction.

- Cardiovascular Applications : The compound's involvement in signaling pathways related to cyclic guanosine monophosphate suggests potential applications in treating cardiovascular disorders.

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated the enzyme inhibition properties of derivatives | Potential for drug development targeting specific diseases |

| Study 2 | Evaluated anticancer activity against various cell lines | Indicates efficacy as a cancer therapeutic agent |

| Study 3 | Assessed cardiovascular effects through cyclic guanosine monophosphate modulation | Suggests utility in cardiovascular disease treatments |

Mechanism of Action

The mechanism of action of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic Acid (MPI23b precursor): This analog () replaces the benzylcarbamoyl group with a benzyloxycarbonyl (Cbz) protecting group. However, Cbz is more labile under hydrogenolytic conditions, enabling selective deprotection in multistep syntheses. In contrast, the benzylcarbamoyl group may exhibit greater stability toward acidic or reductive conditions due to the absence of a labile ester linkage .

- 1-(Boc-Amino)cyclopropanecarboxylic Acid: The tert-butoxycarbonyl (Boc) group () offers superior stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid).

1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid :

This compound () features a bromophenyl substituent, which introduces strong electron-withdrawing effects. The benzylcarbamoyl group, by contrast, has moderate electron-donating properties via the carbamate nitrogen, which could influence electronic interactions in catalysis or receptor binding .

Impact on Physicochemical Properties

*Estimated based on molecular formula C₁₁H₁₁NO₃.

- Solubility: The benzylcarbamoyl group’s polar carbamate moiety may improve aqueous solubility compared to non-polar substituents like allyl or bromophenyl. However, analogs with fluorine () or hydrophilic groups (e.g., hydroxyl) are likely more soluble .

- Fluorinated analogs () balance lipophilicity and metabolic stability via fluorine’s electronegativity .

Key Research Findings

- Metabolic Stability: Fluorinated cyclopropanes (e.g., 1-Fluorocyclopropane-1-carboxylic acid) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, a property less pronounced in benzylcarbamoyl analogs .

- Antiviral Activity : Carbamate derivatives like MPI23b () demonstrate efficacy in antiviral assays, suggesting the benzylcarbamoyl group’s role in target engagement .

- Agricultural Applications: Cyclopropane derivatives (e.g., 1-aminocyclopropane-1-carboxylic acid in ) regulate ethylene biosynthesis in plants. The benzylcarbamoyl variant’s bioactivity in such systems remains unexplored but merits investigation .

Biological Activity

Overview

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a cyclopropane ring, a benzylcarbamoyl group, and a carboxylic acid functional group, which contribute to its diverse interactions in biological systems. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid can be achieved through various methods, including:

- Alkylation of Glycine Equivalents : This involves the alkylation of glycine derivatives followed by cyclization.

- Cyclopropanation of Alkenes : Utilizing diazo compounds or carbene intermediates to form the cyclopropane structure.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological properties.

Enzyme Inhibition

Research indicates that derivatives of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid possess significant enzyme inhibition capabilities. For instance, studies have shown effective inhibition of the proliferation of U937 human myeloid leukemia cells, suggesting potential applications in cancer therapy .

The mechanism of action for this compound involves interactions with specific molecular targets. It is believed to modulate pathways related to cell proliferation and apoptosis, making it relevant in cancer treatment strategies .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Cancer Cell Proliferation : A study demonstrated that certain derivatives effectively inhibited the growth of U937 cells without exhibiting cytotoxic effects on healthy cells, indicating selective targeting .

- Enzyme Interaction : Molecular docking studies have shown that derivatives interact favorably with key enzymes involved in metabolic pathways, presenting opportunities for drug design aimed at conditions like cancer and cardiovascular diseases .

Comparative Analysis

The biological activity of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid can be compared to similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic Acid | Precursor to ethylene; plant hormone | Significant roles in plant physiology |

| 1-Aminocyclobutane-1-carboxylic Acid | Varies significantly from cyclopropane derivatives | Different chemical and biological properties |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of various derivatives. The findings suggest that modifications to the benzylcarbamoyl group can enhance biological activity. For example, specific substitutions have been linked to improved binding affinities with target enzymes, as evidenced by molecular docking studies that provided insights into binding sites and interaction energies .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the cyclopropane ring in 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, and what intermediates are pivotal?

- Methodological Answer : Cyclopropanation typically involves [2+1] ring-closing reactions, such as the use of diazo compounds or transition metal-catalyzed processes. For example, intermediates like cyclopropane-carboxylic acid derivatives (e.g., Lumacaftor VX 809 intermediates ) are critical. The benzylcarbamoyl group can be introduced via coupling reactions (e.g., carbodiimide-mediated amidation) after cyclopropane ring formation. Key intermediates include cyclopropane-1-carboxylic acid esters, which are functionalized post-synthesis.

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR resolve the cyclopropane ring’s unique coupling patterns (e.g., geminal protons at δ ~1.5–2.5 ppm) and confirm benzylcarbamoyl substitution .

- X-ray Crystallography : Critical for unambiguous stereochemical assignment, as demonstrated in cyclopropane-carboxamide derivatives .

- Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns.

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria, referencing cyclopropane derivatives with reported activity .

- Enzyme Inhibition Studies : Fluorescence-based assays to assess interactions with enzymes like ACC oxidase, given structural analogs’ roles in ethylene biosynthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for strained cyclopropane derivatives like this compound?

- Methodological Answer :

- Solvent Optimization : Use low-polarity solvents (e.g., toluene) to minimize ring-opening side reactions.

- Catalyst Screening : Transition metals (e.g., Rh(II)) enhance cyclopropanation efficiency .

- Temperature Control : Sub-ambient temperatures stabilize reactive intermediates. Evidence from scaled synthesis of related cyclopropanes supports these strategies .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use COA (Certificate of Analysis) and MOA (Method of Analysis) protocols to rule out impurities, as emphasized in industrial synthesis .

- Assay Reprodubility : Standardize cell lines/pH conditions; e.g., discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Structural Reanalysis : Re-examine stereochemistry via X-ray crystallography to confirm active conformers .

Q. What computational approaches predict the compound’s reactivity or target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models cyclopropane ring strain (≈27 kcal/mol) and predicts sites for electrophilic/nucleophilic attack.

- Molecular Docking : Screens against protein databases (e.g., ACC oxidase) using crystallographic data from related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.